Bienvenue dans la boutique en ligne BenchChem!

4-(2-(2-((2-Oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamido)benzamide

Factor Xa inhibition Anticoagulant Thioether benzamide

4-(2-(2-((2-Oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamido)benzamide (CAS 1020979-73-0, molecular formula C18H15N3O3S3, molecular weight 417.52 Da) is a synthetic small molecule featuring a thioether‑linked 2‑oxo‑2‑(thiophen‑2‑yl)ethyl group attached to a 4‑acetamidobenzamide scaffold via a thiazole core. The compound belongs to the thioether‑substituted benzamide class, which was specifically developed to achieve potent Factor Xa inhibition with a favorable hERG safety profile.

Molecular Formula C18H15N3O3S3
Molecular Weight 417.52
CAS No. 1020979-73-0
Cat. No. B2819142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(2-((2-Oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamido)benzamide
CAS1020979-73-0
Molecular FormulaC18H15N3O3S3
Molecular Weight417.52
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C18H15N3O3S3/c19-17(24)11-3-5-12(6-4-11)20-16(23)8-13-9-26-18(21-13)27-10-14(22)15-2-1-7-25-15/h1-7,9H,8,10H2,(H2,19,24)(H,20,23)
InChIKeyOQMMPJNSNOHULS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-(2-((2-Oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamido)benzamide (CAS 1020979-73-0): Procurement-Relevant Structural and Pharmacological Baseline


4-(2-(2-((2-Oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamido)benzamide (CAS 1020979-73-0, molecular formula C18H15N3O3S3, molecular weight 417.52 Da) is a synthetic small molecule featuring a thioether‑linked 2‑oxo‑2‑(thiophen‑2‑yl)ethyl group attached to a 4‑acetamidobenzamide scaffold via a thiazole core . The compound belongs to the thioether‑substituted benzamide class, which was specifically developed to achieve potent Factor Xa inhibition with a favorable hERG safety profile [1]. This structural family is also described in patents covering thiazole‑benzamide derivatives as inhibitors of cell proliferation and protein kinases, indicating multi‑target potential [2]. The compound is supplied as a non‑human research reagent with typical purity ≥95% .

Why 4-(2-(2-((2-Oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamido)benzamide Cannot Be Replaced by In‑Class Analogs Without Validation


Compounds within the thiazole‑benzamide class exhibit steep structure‑activity relationships where seemingly minor modifications—such as replacing the thiophene ring with phenyl or deleting the thioether bridge—can ablate or drastically alter potency, selectivity, and off‑target liability [1]. The Factor Xa patent explicitly claims that the thioether‑substituted benzamide scaffold was selected for its combination of exceptionally strong Factor Xa inhibition and weak hERG binding, a dual‑optimization profile that is not shared by earlier benzamide‑based Factor Xa inhibitors lacking the thioether motif [1]. Therefore, substituting a close analog without the specific 2‑oxo‑2‑(thiophen‑2‑yl)ethyl thioether group risks losing the validated efficacy‑safety balance, making the exact compound essential for reproducible pharmacology.

Head‑to‑Head and Cross‑Study Quantitative Differentiation of 4-(2-(2-((2-Oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamido)benzamide


Factor Xa Inhibition: Thioether‑Bridged Thiophene Analog vs. Phenyl Analog

The parent patent for thioether‑substituted benzamides describes compounds that exhibit 'exceptionally strong inhibition of Factor Xa in combination with weak hERG binding' [1]. Within this series, the thiophene‑containing variant (the target compound) is expected to maintain the core pharmacophoric interactions of the thioether‑benzamide backbone while modulating lipophilicity and electronic properties through the sulfur heteroatom compared to the phenyl analog (CAS 1021069‑73‑7) . The phenyl analog differs only by the replacement of thiophene with a benzene ring, yet similar heterocycle‑to‑phenyl switches in Factor Xa programs have been shown to alter Ki by >10‑fold [2].

Factor Xa inhibition Anticoagulant Thioether benzamide

hERG Liability: Thioether‑Bridged vs. Non‑Thioether Factor Xa Inhibitors

A defining feature of the thioether‑substituted benzamide series is the deliberate design for weak hERG channel binding, a liability that caused the withdrawal of multiple anticoagulant and non‑cardiovascular drugs [1]. The patent states that the compounds achieve 'exceptionally strong inhibition of Factor Xa in combination with weak hERG binding,' contrasting with earlier Factor Xa inhibitors that showed unacceptable hERG activity [1]. Removing the thioether bridge (e.g., in 4‑{2‑[2‑(thiophen‑2‑yl)‑1,3‑thiazol‑4‑yl]acetamido}benzamide) eliminates the structural feature responsible for this optimized selectivity profile .

hERG Cardiac safety Factor Xa inhibitor

Kinase Inhibition Potential: Thioether‑Thiazole‑Benzamide vs. Aminothiazole‑Benzamide Scaffolds

US Patent 6,720,346 discloses aminothiazole compounds with mono‑/di‑substituted benzamide groups that modulate and/or inhibit cell proliferation and protein kinase activity, with utility in treating malignancies and other disorders [1]. The target compound replaces the aminothiazole core with a thioether‑thiazole system, which introduces additional rotational flexibility and a potential hydrogen‑bond acceptor (the oxo group) absent in the aminothiazole series . This structural expansion may confer distinct kinase selectivity profiles or improved cellular permeability relative to the constrained aminothiazole scaffold.

Protein kinase inhibition Anti‑proliferative Thiazole benzamide

Physicochemical Differentiation: Thiophene vs. Phenyl Effect on Lipophilicity and PSA

Replacing the phenyl ring with a thiophene in the 2‑oxo‑2‑aryl‑ethyl thioether motif alters key physicochemical parameters. Thiophene has a lower Hansch π value (approx. 1.35 for thiophene‑2‑yl vs. 1.96 for phenyl), predicting reduced lipophilicity (clogP) for the target compound relative to its phenyl analog (CAS 1021069‑73‑7) [1]. Additionally, the thiophene sulfur contributes to a higher topological polar surface area (tPSA), which may improve aqueous solubility and modulate passive membrane permeability [2]. These differences are critical for consistent DMPK behavior across replicate studies.

Lipophilicity Polar surface area Drug‑likeness

Defined Application Scenarios for 4-(2-(2-((2-Oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamido)benzamide (CAS 1020979-73-0)


Factor Xa Inhibitor Probe in Anticoagulant Discovery

The compound is directly applicable as a chemical probe in Factor Xa enzymatic and prothrombinase complex assays, where its thioether‑thiophene architecture is expected to deliver the potent inhibition and weak hERG binding described in the originating patent [1]. It can serve as a reference ligand for screening novel Factor Xa inhibitor chemotypes or as a starting scaffold for further optimization of anticoagulant properties. Procurement of the exact CAS‑defined structure ensures alignment with patent‑disclosed activity and safety profiles.

Kinase Selectivity Profiling and Anti‑Proliferative Screening

Given the structural relationship to thiazole‑benzamide kinase inhibitors described in US6720346, this compound can be employed in kinase panel screening to map the selectivity fingerprint introduced by the thioether‑oxo‑thiophene extension [2]. Use in proliferation assays against cancer cell lines (e.g., HCT‑116, MDA‑MB‑231) will delineate whether the thioether modification enhances or narrows the anti‑proliferative window relative to aminothiazole‑benzamide comparators.

hERG Safety Counter‑Screening in Early Toxicology

Because the thioether‑substituted benzamide series was explicitly designed for low hERG liability, the compound is an ideal positive control for hERG channel binding assays during the profiling of other Factor Xa or kinase inhibitor series [1]. Its inclusion in automated patch‑clamp or radioligand binding assays provides a benchmark for acceptable hERG activity, facilitating rapid triage of analogs with cardiac safety concerns.

Physicochemical Benchmarking of Thiophene‑Containing Drug‑Like Molecules

The thiophene‑vs‑phenyl comparison offers a defined system for studying heterocycle effects on solubility, permeability, and metabolic stability [3]. The compound can be used alongside its phenyl analog (CAS 1021069‑73‑7) in parallel artificial membrane permeability assays (PAMPA) and microsomal stability studies to quantify the impact of the thiophene sulfur on DMPK parameters, supporting rational design of related clinical candidates.

Quote Request

Request a Quote for 4-(2-(2-((2-Oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.